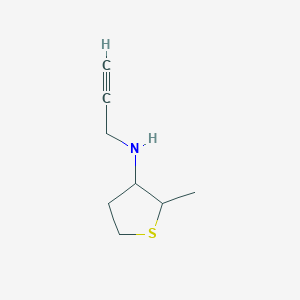
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is a chemical compound with the molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol . This compound is characterized by the presence of a thiolane ring, a methyl group, and a prop-2-yn-1-yl substituent on the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine typically involves the reaction of 2-methylthiolan-3-amine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propargyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Propargyl bromide, potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted propargyl derivatives.
科学的研究の応用
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the propargyl group allows for covalent modification of target proteins, leading to changes in their function and activity .
類似化合物との比較
Similar Compounds
- 2-Methyl-N-(prop-2-yn-1-yl)tetrahydrothiophen-3-amine
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
- N-(prop-2-yn-1-yl)aniline derivatives
Uniqueness
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is unique due to its specific structural features, such as the thiolane ring and the propargyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C8H13NS |
|---|---|
分子量 |
155.26 g/mol |
IUPAC名 |
2-methyl-N-prop-2-ynylthiolan-3-amine |
InChI |
InChI=1S/C8H13NS/c1-3-5-9-8-4-6-10-7(8)2/h1,7-9H,4-6H2,2H3 |
InChIキー |
ANUOZAXGGOTPAR-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCS1)NCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13248863.png)
![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine](/img/structure/B13248866.png)
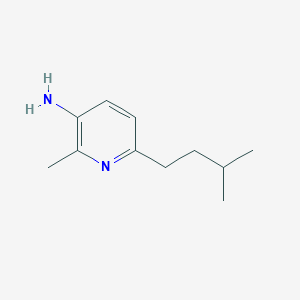

![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13248883.png)
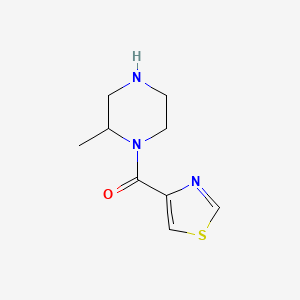
![Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13248888.png)
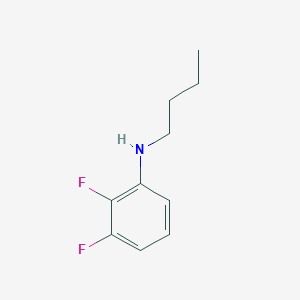
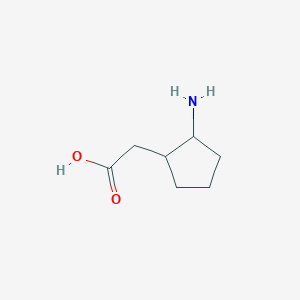
![2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol](/img/structure/B13248906.png)
![(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13248916.png)
![3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13248919.png)
